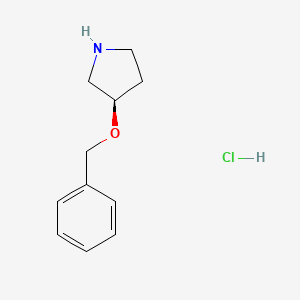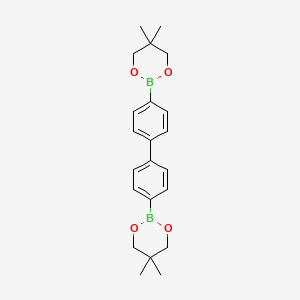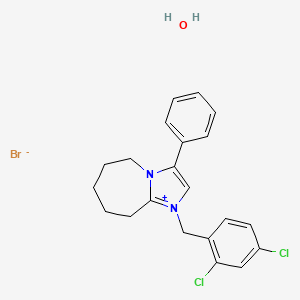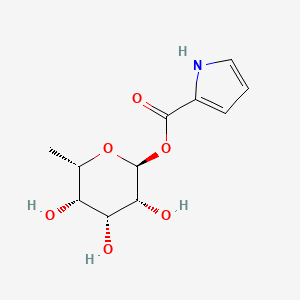
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is an acetylated sugar that has wide applications in organic synthesis . It is a carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate .
Synthesis Analysis
The synthesis of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose involves a multistep reaction that eventually leads to a mixture of hemiacetal (1-OH derivative) and 2, from which the latter could be isolated in pure form by crystallization . A more detailed protocol for the synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside 2 has been described, from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose 1 and propargyl alcohol in the presence of boron trifluoride etherate .Molecular Structure Analysis
The molecular structure of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose can be viewed using Java or Javascript .Chemical Reactions Analysis
The 2-azido group both acts as a latent amine, latterly re-accessible by several reductive chemistries, and plays an important role in α-selective glycosylations . For some years, the method of choice for the amine to azide conversion was the use of freshly prepared triflic azide, but more recently the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .Physical And Chemical Properties Analysis
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is a solid substance with an optical activity of [α]20/D +11°, c = 6 in chloroform . It has a melting point of 126-128 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose,” focusing on several unique applications:
Synthesis of Disaccharides
This compound is utilized in the synthesis of disaccharides, which are sugars composed of two monosaccharide molecules. The acetyl groups in the compound facilitate the selective formation of glycosidic bonds, leading to the creation of specific disaccharide structures .
Preparation of Phosphorylated Derivatives
Phosphorylated derivatives of this compound have been valuable in studying substrates for inositol synthase, an enzyme involved in the biosynthesis of inositol, a molecule significant for cell signaling .
Anionic Surfactant Production
The tetra-acetyl glucose derivative is used for preparing anionic surfactants, which are surface-active agents that carry a negative charge. These surfactants have various applications, including detergents and emulsifiers .
Chiral Derivatization Reagent
It serves as a chiral derivatization reagent that reacts mainly with enantiomeric amino acids, aiding in the resolution of amino acid derivatives during analysis .
Nanoparticle Fabrication
The compound is investigated for use in fabricating poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which are used for drug delivery systems. Different methods like single emulsion solvent evaporation and nanoprecipitation are explored for this purpose .
Anomeric Synthesis
It is involved in the selective anomeric synthesis of penta-acetyl glucose derivatives. These derivatives are confirmed through various analytical methods such as melting point determination, optical rotation, FTIR, NMR, and elemental analysis .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is an acetylated sugar that has wide applications in organic synthesis . It is used as a model compound to study the stereochemistry of carbohydrates through spectroscopic techniques . The primary targets of this compound are the carbohydrate molecules in the biochemical pathways where it is involved .
Mode of Action
The compound interacts with its targets by participating in various biochemical reactions. As an acetylated sugar, 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose can undergo various transformations, including deacetylation and glycosylation, which can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is involved in the synthesis of disaccharides and D-glucose-6-phosphate . These biochemical pathways play crucial roles in energy metabolism and the biosynthesis of other important biomolecules. The downstream effects of these pathways include the production of energy and the synthesis of essential biomolecules .
Pharmacokinetics
These properties can impact the bioavailability of the compound, which is an important factor in its efficacy .
Result of Action
The molecular and cellular effects of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose’s action depend on the specific biochemical pathways in which it is involved. For example, in the synthesis of disaccharides and D-glucose-6-phosphate, it can contribute to energy production and the synthesis of essential biomolecules .
Action Environment
The action, efficacy, and stability of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the rate of the biochemical reactions in which it is involved. Additionally, the presence of other molecules can also influence its action, as they can compete with it for the same targets or enzymes .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(19)12(21-7(2)16)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCFXXCSGBEENZ-RGDJUOJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)
